molecular formula C5H7N3O2 B118281 Methyl 1-amino-1H-pyrazole-4-carboxylate CAS No. 150017-46-2

Methyl 1-amino-1H-pyrazole-4-carboxylate

Cat. No. B118281
M. Wt: 141.13 g/mol
InChI Key: IUJQMHXWPRMZFB-UHFFFAOYSA-N
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Description

“Methyl 1-amino-1H-pyrazole-4-carboxylate” is a chemical compound that is part of the pyrazole family . Pyrazoles are significant compounds with two different types of nitrogen in its ring and excellent coordination ability, making them good candidates for modeling biochemical processes and enzymatic reactions .


Synthesis Analysis

The synthesis of “Methyl 1-amino-1H-pyrazole-4-carboxylate” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, four new coordination compounds of Cu (II) were synthesized with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) and different co-ligands .


Molecular Structure Analysis

The molecular structure of “Methyl 1-amino-1H-pyrazole-4-carboxylate” is represented by the formula C7H11N3O2 . The IUPAC Standard InChI is InChI=1S/C7H11N3O2/c1-3-12-7 (11)5-4-9-10 (2)6 (5)8/h4H,3,8H2,1-2H3 .


Chemical Reactions Analysis

“Methyl 1-amino-1H-pyrazole-4-carboxylate” is involved in various chemical reactions. For example, it has been used in the synthesis of coordination compounds of Cu (II) with a pyrazole-type ligand . It has also been used in the synthesis of pyrazole-4-carboxamides .

Scientific Research Applications

  • Structural and Spectral Analysis : Methyl 1-amino-1H-pyrazole-4-carboxylate derivatives are studied for their structural and spectral properties. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, has been characterized using various techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction (Viveka et al., 2016).

  • Hydrogen-Bonded Structures : Investigations into the hydrogen-bonded structures of methyl pyrazole derivatives have been conducted. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms hydrogen-bonded chains of rings, demonstrating the compound's potential in crystallography and molecular design (Portilla et al., 2007).

  • Coordination Complexes : Methyl 1-amino-1H-pyrazole-4-carboxylate derivatives are used to create coordination complexes with metals. Such compounds have been synthesized and characterized, highlighting their potential in coordination chemistry and material science (Radi et al., 2015).

  • Green Synthesis : This compound has also been utilized in green chemistry. A catalyst-free, environmentally friendly method for synthesizing derivatives in water has been developed, showing the compound's utility in sustainable chemical synthesis (Zonouz et al., 2012).

  • Corrosion Inhibition : Some derivatives have been evaluated as corrosion inhibitors for metals, which is crucial in industrial applications (Herrag et al., 2007).

  • Synthesis of N-aminopyrazoles : The compound has been involved in the synthesis of N-aminopyrazoles, showcasing its versatility in organic synthesis and the potential for creating novel organic compounds (Galenko et al., 2018).

  • Antimicrobial and Anticancer Activity : Derivatives of methyl 1-amino-1H-pyrazole-4-carboxylate have shown promising results in antimicrobial and anticancer studies, indicating their potential in pharmaceutical research (Siddiqui et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, “Methyl 1H-pyrazole-3-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-aminopyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-8(6)3-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJQMHXWPRMZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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